molecular formula C27H37Cl3N8O2 B13584411 2-[6-Amino-5-(8-{2-[2-(piperazin-1-yl)ethoxy]pyridin-4-yl}-3,8-diazabicyclo[3.2.1]octan-3-yl)pyridazin-3-yl]phenoltrihydrochloride

2-[6-Amino-5-(8-{2-[2-(piperazin-1-yl)ethoxy]pyridin-4-yl}-3,8-diazabicyclo[3.2.1]octan-3-yl)pyridazin-3-yl]phenoltrihydrochloride

Cat. No.: B13584411
M. Wt: 612.0 g/mol
InChI Key: NKBNWSGHHHCCQK-UHFFFAOYSA-N
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Description

2-[6-Amino-5-(8-{2-[2-(piperazin-1-yl)ethoxy]pyridin-4-yl}-3,8-diazabicyclo[3.2.1]octan-3-yl)pyridazin-3-yl]phenoltrihydrochloride is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers aiming to develop new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-Amino-5-(8-{2-[2-(piperazin-1-yl)ethoxy]pyridin-4-yl}-3,8-diazabicyclo[3.2.1]octan-3-yl)pyridazin-3-yl]phenoltrihydrochloride involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the pyridazinyl core: This can be achieved through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.

    Introduction of the piperazinyl and pyridinyl groups: These groups can be introduced via nucleophilic substitution reactions, often using piperazine and pyridine derivatives as nucleophiles.

    Formation of the diazabicyclo[3.2.1]octane ring: This step may involve cyclization reactions, which can be facilitated by heating or using specific catalysts.

    Final assembly and purification: The final compound is obtained by combining the intermediate products and purifying the resulting compound through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[6-Amino-5-(8-{2-[2-(piperazin-1-yl)ethoxy]pyridin-4-yl}-3,8-diazabicyclo[3.2.1]octan-3-yl)pyridazin-3-yl]phenoltrihydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The piperazinyl and pyridinyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to introduce new functional groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while reduction of nitro groups can produce amines.

Scientific Research Applications

2-[6-Amino-5-(8-{2-[2-(piperazin-1-yl)ethoxy]pyridin-4-yl}-3,8-diazabicyclo[3.2.1]octan-3-yl)pyridazin-3-yl]phenoltrihydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies to understand its interaction with biological macromolecules.

    Medicine: It has potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways or receptors.

    Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[6-Amino-5-(8-{2-[2-(piperazin-1-yl)ethoxy]pyridin-4-yl}-3,8-diazabicyclo[3.2.1]octan-3-yl)pyridazin-3-yl]phenoltrihydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[6-Amino-5-(8-{2-[2-(piperazin-1-yl)ethoxy]pyridin-4-yl}-3,8-diazabicyclo[3.2.1]octan-3-yl)pyridazin-3-yl]phenoltrihydrochloride is unique due to its complex structure, which includes multiple functional groups and a diazabicyclo[3.2.1]octane ring. This unique structure may confer specific biological activities and interactions that are not observed with simpler compounds.

Properties

Molecular Formula

C27H37Cl3N8O2

Molecular Weight

612.0 g/mol

IUPAC Name

2-[6-amino-5-[8-[2-(2-piperazin-1-ylethoxy)pyridin-4-yl]-3,8-diazabicyclo[3.2.1]octan-3-yl]pyridazin-3-yl]phenol;trihydrochloride

InChI

InChI=1S/C27H34N8O2.3ClH/c28-27-24(16-23(31-32-27)22-3-1-2-4-25(22)36)34-17-20-5-6-21(18-34)35(20)19-7-8-30-26(15-19)37-14-13-33-11-9-29-10-12-33;;;/h1-4,7-8,15-16,20-21,29,36H,5-6,9-14,17-18H2,(H2,28,32);3*1H

InChI Key

NKBNWSGHHHCCQK-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CC1N2C3=CC(=NC=C3)OCCN4CCNCC4)C5=CC(=NN=C5N)C6=CC=CC=C6O.Cl.Cl.Cl

Origin of Product

United States

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